5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Ring System in Organic Synthesis
The imidazo[1,5-a]pyridine core is a privileged structural motif found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.org Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it a valuable scaffold in drug discovery. beilstein-journals.org The synthesis of the imidazo[1,5-a]pyridine ring system has been an area of intense research, with numerous methods developed for its construction. These synthetic strategies are crucial for accessing a wide range of derivatives for further investigation.
Several synthetic approaches to the imidazo[1,5-a]pyridine core have been reported, highlighting the versatility of this heterocyclic system in organic synthesis.
| Synthetic Method | Description | Key Features |
| Cyclocondensation Reactions | This is a common approach involving the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile to form the fused imidazole (B134444) ring. beilstein-journals.org | Wide availability of starting materials; allows for the introduction of various substituents. |
| Transannulation Reactions | These methods involve the conversion of another heterocyclic ring system into the imidazo[1,5-a]pyridine scaffold. organic-chemistry.org | Can provide access to unique substitution patterns. |
| Multi-component Reactions | The coupling of three or more reactants in a single step can efficiently generate complex imidazo[1,5-a]pyridine derivatives. organic-chemistry.org | High atom economy; operational simplicity. |
| Oxidative Cyclization | Intramolecular cyclization involving an oxidation step can be employed to construct the fused ring system. rsc.org | Can be achieved under mild reaction conditions. |
The development of these synthetic methodologies underscores the importance of the imidazo[1,5-a]pyridine scaffold as a foundational structure for the creation of new chemical entities with potential applications in various fields.
Overview of the Imidazo[1,5-a]pyridine-1-carbaldehyde (B1340746) Motif in Chemical Science
While extensive research has been conducted on the broader class of imidazo[1,5-a]pyridines, specific investigations into the imidazo[1,5-a]pyridine-1-carbaldehyde motif are less prevalent in the scientific literature. The aldehyde functional group at the C1 position is a key feature, as it serves as a versatile synthetic handle for further molecular elaboration. The presence of the aldehyde allows for a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds and represents a potential route for the synthesis of imidazo[1,5-a]pyridine-1-carbaldehydes. researchgate.net This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The reactivity of the carbaldehyde group on the imidazo[1,5-a]pyridine nucleus is expected to be characteristic of aromatic aldehydes, allowing for a range of synthetic transformations.
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Imidazo[1,5-a]pyridine-1-carboxylic acid |
| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | (Imidazo[1,5-a]pyridin-1-yl)methanol |
| Condensation Reactions | Amines, hydrazines, hydroxylamines, etc. | Imines, hydrazones, oximes, and other derivatives |
| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted imidazo[1,5-a]pyridines |
| Grignard/Organolithium Addition | Grignard reagents (RMgX) or organolithium reagents (RLi) | Secondary alcohols |
The ability of the imidazo[1,5-a]pyridine-1-carbaldehyde motif to undergo these and other reactions makes it a valuable building block for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Further research into this specific motif is warranted to fully explore its synthetic utility and the properties of its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5-methylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-9-8(5-12)10-6-11(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDYKIATZVJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(N=CN12)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylimidazo 1,5 a Pyridine 1 Carbaldehyde and Its Core Scaffold
Classical Approaches to Imidazo[1,5-a]pyridine (B1214698) Construction
Traditional methods for the synthesis of the imidazo[1,5-a]pyridine core have historically relied on cyclocondensation and oxidative cyclization reactions. These methods are valued for their reliability and use of readily available starting materials.
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most common and established strategies for the synthesis of imidazo[1,5-a]pyridines. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner that provides the remaining carbon atom of the imidazole (B134444) ring.
The key precursor in many classical syntheses of the imidazo[1,5-a]pyridine scaffold is 2-(aminomethyl)pyridine or its substituted analogues. The nucleophilic character of the primary amine allows for reaction with a variety of electrophiles, leading to the formation of an intermediate that can subsequently cyclize to form the fused imidazole ring. The general mechanism involves an initial nucleophilic attack of the aminomethyl group on the electrophile, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
The versatility of the cyclocondensation approach is demonstrated by the wide range of electrophilic components that can be employed. beilstein-journals.org These electrophiles introduce the C1 carbon of the imidazo[1,5-a]pyridine ring system. Common electrophiles include carboxylic acids, acyl anhydrides, acyl chlorides, esters, and nitroalkanes. beilstein-journals.orgbeilstein-journals.orgnih.gov
The reaction of 2-(aminomethyl)pyridine with acyl chlorides or esters provides a direct route to 1-substituted imidazo[1,5-a]pyridines. The reaction typically proceeds by acylation of the primary amine, followed by an acid-catalyzed cyclization and dehydration to furnish the aromatic scaffold.
A notable and more recent variation involves the use of nitroalkanes as the electrophilic partner. In a study by Aksenov et al., imidazo[1,5-a]pyridines were efficiently prepared via the cyclization of 2-picolylamines with nitroalkanes that were electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.orgbeilstein-journals.org This method, while requiring relatively harsh conditions, provides moderate to good yields of the products. The proposed mechanism involves the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate to form an amidinium species. This intermediate then undergoes a 5-exo-trig cyclization, followed by deprotonation and elimination to afford the imidazo[1,5-a]pyridine product. beilstein-journals.org
| Nitroalkane | Product | Yield (%) |
|---|---|---|
| Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 77 |
| 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | 53 |
| 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | 59 |
Oxidative Cyclization Strategies
Oxidative cyclization offers an alternative pathway to the imidazo[1,5-a]pyridine scaffold, often starting from more elaborated precursors. These reactions typically involve the formation of a C-N bond and a C-C or C-H bond in a single operation, driven by an oxidant.
One such strategy involves the iodine-mediated sp3 C–H amination. In this approach, 2-pyridyl ketones react with alkylamines in the presence of molecular iodine and a base like sodium acetate. This one-pot reaction proceeds efficiently to produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The reaction is operationally simple and can be performed on a gram scale. rsc.org
Another example is the condensation of aldehydes with aryl-2-pyridylmethylamines in the presence of elemental sulfur as the oxidant, which affords 1,3-diarylated imidazo[1,5-a]pyridines. bohrium.com
Modern Advancements in the Synthesis of 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
More contemporary approaches to the synthesis of the imidazo[1,5-a]pyridine core often employ transition metal catalysis, which can offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has emerged as a powerful tool for the construction of the imidazo[1,5-a]pyridine scaffold. A variety of metals, including copper, palladium, and rhodium, have been utilized to facilitate these transformations. bohrium.combeilstein-journals.org
Copper-catalyzed reactions are particularly prevalent. One notable example is the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, catalyzed by copper(I). This reaction proceeds via a Csp3-H amination in the presence of oxygen as the sole oxidant, providing a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org A plausible radical pathway for this synthesis has been proposed. nih.gov Copper(II) catalysts have also been employed in tandem reactions between pyridine (B92270) ketones and benzylamines, leading to 1,3-diarylated imidazo[1,5-a]pyridines through a condensation-amination-oxidative dehydrogenation process. organic-chemistry.org
| Catalyst | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Copper(I) | N-heteroaryl aldehydes/ketones and alkylamines | Direct transannulation via Csp3-H amination | organic-chemistry.org |
| Copper(II) | Pyridine ketone and benzylamine | Tandem condensation-amination-oxidative dehydrogenation | organic-chemistry.org |
While less common, palladium-catalyzed methods have also been developed for the synthesis and functionalization of the imidazo[1,5-a]pyridine core.
The direct synthesis of the target compound, this compound, can be envisioned through a two-step process: the synthesis of the 5-methylimidazo[1,5-a]pyridine (B1314994) core followed by formylation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and represents a viable strategy for the introduction of the carbaldehyde group at the C1 position of the 5-methylimidazo[1,5-a]pyridine scaffold. ijpcbs.comresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). ijpcbs.com
Organocatalytic and Metal-Free Protocols
The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid residual metal contamination in final products. Several such protocols for imidazo[1,5-a]pyridine synthesis have been established.
One effective strategy involves a transition-metal-free sp³ C–H amination using molecular iodine. rsc.org This one-pot oxidative annulation of 2-pyridyl ketones and alkylamines is operationally simple and scalable. rsc.org Another approach is the denitrogenative transannulation of pyridotriazoles with nitriles, which can be catalyzed by BF₃·Et₂O under metal-free conditions. organic-chemistry.org A metal-free, sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions also affords imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org Furthermore, the cyclocondensation of 2-picolylamines with nitroalkanes activated by polyphosphoric acid (PPA) represents another efficient metal-free route to the scaffold. beilstein-journals.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been shown to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org These ions are direct precursors to the desired heterocyclic scaffold and allow for the incorporation of diverse functionalities. organic-chemistry.org The application of imidazo[1,5-a]pyridine carbenes, generated in situ, in three-component reactions with aldehydes and electron-deficient alkynes or allenes has also been explored. acs.org
Ritter-Type Reaction Applications in Imidazo[1,5-a]pyridine Synthesis
Novel synthetic approaches utilizing a unique Ritter-type reaction have been developed for the synthesis of the imidazo[1,5-a]pyridine core. acs.org These methods employ a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) as an efficient catalytic system. acs.org The reaction proceeds through an intermolecular Ritter-type mechanism between a pyridinylmethanol derivative and an aryl or alkyl nitrile, offering a broad substrate scope and delivering the desired products in moderate to excellent yields. acs.org Optimization of reaction conditions, such as temperature and reagent equivalents, has led to excellent yields, demonstrating this as a powerful strategy for constructing the core structure. acs.org
| Catalyst System | Reactants | Temperature (°C) | Yield (%) |
| Bi(OTf)₃ / p-TsOH·H₂O | Pyridinylmethanol, Acetonitrile | 100 | 78 |
| Bi(OTf)₃ / p-TsOH·H₂O | Pyridinylmethanol, Acetonitrile | 150 | 97 (optimized) |
| Data from a study on the Ritter-type synthesis of the imidazo[1,5-a]pyridine scaffold. acs.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. benthamdirect.comccspublishing.org.cn Several of the methodologies described for the synthesis of the imidazo[1,5-a]pyridine scaffold align with these principles.
Atom Economy : Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials into the final product in a single step, minimizing waste. organic-chemistry.org
Use of Safer Solvents and Auxiliaries : The iron-catalyzed C-H amination can be performed in the greener solvent anisole. organic-chemistry.org The development of syntheses in aqueous media, such as the Cu(II)-ascorbate-catalyzed coupling for the related imidazo[1,2-a]pyridine (B132010) system, represents a significant advancement. acs.org
Use of Renewable Feedstocks & Benign Reagents : The use of air (molecular oxygen) as the terminal oxidant in several copper-catalyzed oxidative cyclizations is a prime example of a green and sustainable approach, with water often being the only byproduct. rsc.orgbeilstein-journals.orgacs.org
Catalysis : The use of catalysts, such as iron, copper, and palladium, is preferred over stoichiometric reagents. nih.govorganic-chemistry.org Iron catalysis is particularly advantageous due to its low cost and benign nature. organic-chemistry.org Organocatalytic and catalyst-free reactions further enhance the green profile of the synthesis by eliminating the need for metals altogether. organic-chemistry.orgrsc.org
Energy Efficiency : Developing reactions that proceed under mild or ambient conditions, such as the metal-free dual oxidative amination, reduces energy consumption. organic-chemistry.org
By selecting synthetic routes that incorporate these principles, the environmental footprint associated with the production of this compound and related compounds can be significantly reduced.
Aqueous and Solvent-Free Reaction Conditions
The development of synthetic methods that operate in water or without a solvent is a cornerstone of green chemistry, minimizing the environmental impact of chemical processes. For the synthesis of the related imidazo[1,2-a]pyridine scaffold, a recyclable Cu-Mn bimetallic catalyst has been effectively used in water. organic-chemistry.org Another approach for a related class of compounds involves a catalyst-free cascade process that can be performed under solvent-free conditions, highlighting a move towards more eco-friendly protocols. researchgate.net
In the context of the imidazo[1,5-a]pyridine core, research has demonstrated that formaldehyde can serve as both a solvent and a carbon source in a metal-free reaction to bridge two imidazo[1,5-a]pyridine molecules. acs.org This reaction is quenched with water, indicating compatibility with aqueous environments. acs.org While a direct solvent-free or aqueous synthesis of 5-methylimidazo[1,5-a]pyridine is not extensively detailed in the reviewed literature, these examples with related structures underscore the feasibility and ongoing interest in such approaches.
The Vilsmeier-Haack formylation, a key step to introduce the aldehyde functional group, traditionally uses phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), which can also act as the solvent. wikipedia.org Innovations in this area include the use of micellar media, which can significantly reduce reaction times and operate in an aqueous environment. nih.gov
Catalyst-Free and Recyclable Catalytic Systems
Eliminating catalysts or employing systems that can be easily recovered and reused addresses both economic and environmental concerns in chemical synthesis. Several metal-free approaches for the synthesis of the imidazo[1,5-a]pyridine core have been reported. organic-chemistry.org A notable example is a transition-metal-free sp³ C–H amination reaction using molecular iodine to produce imidazo[1,5-a]pyridine derivatives. rsc.org Another catalyst-free method involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium, although this method involves harsh conditions. beilstein-journals.orgnih.gov
For the broader class of imidazopyridines, catalyst-free multicomponent reactions in deep eutectic solvents have been developed, offering an environmentally benign and biodegradable solvent system with easy purification. For related imidazo[1,2-a]pyridines, a facile solvent- and catalyst-free synthesis under microwave irradiation has also been reported. researchgate.net
In the realm of recyclable catalysts, magnetic nanoparticles have emerged as promising supports. For instance, magnetically recoverable catalysts have been employed in the synthesis of various pyridine derivatives. Furthermore, a recyclable palladium catalyst immobilized on a supported ionic liquid phase has been used for the aminocarbonylation of iodoimidazo[1,2-a]pyridines, demonstrating excellent recyclability and low metal leaching. While not directly applied to the synthesis of this compound, these advancements in recyclable catalysis for related heterocyclic systems pave the way for future developments.
Scalability and Process Optimization in Synthesis
The transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and the optimization of the process parameters. For the synthesis of the imidazo[1,5-a]pyridine scaffold, a transition-metal-free amination reaction has been demonstrated to be conveniently carried out on a gram scale. rsc.org Another report describes a 100 g scale synthesis of a precursor for imidazo[1,5-a]pyridine derivatives, indicating the potential for large-scale production. lew.ro
Process optimization involves the systematic study of reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For a Ritter-type reaction to produce imidazo[1,5-a]pyridines, optimization of the catalyst loading and reaction temperature was shown to significantly improve the yield of the desired product. nih.govacs.org In the synthesis of 3-methylimidazo[1,5-a]pyridine, optimization of the reaction conditions, including the composition of the polyphosphoric acid medium and the temperature, was crucial to achieving a good isolated yield. nih.gov
For the formylation step, the Vilsmeier-Haack reaction conditions can be optimized in terms of reagent stoichiometry, temperature, and reaction time to ensure efficient and selective introduction of the carbaldehyde group. The development of continuous flow processes, as demonstrated for related imidazo[1,2-a]pyridines, represents a significant step towards scalable and optimized synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org
Interactive Data Table: Synthetic Methodologies for Imidazo[1,5-a]pyridines and Related Scaffolds
| Methodology Focus | Reaction Type | Catalyst/Conditions | Scaffold | Key Advantages |
| Aqueous/Solvent-Free | Three-component coupling | Recyclable Cu-Mn bimetallic catalyst in water | Imidazo[1,2-a]pyridine | Eco-friendly, recyclable catalyst |
| Aqueous/Solvent-Free | Methylene (B1212753) insertion | Formaldehyde as solvent and reagent (metal-free) | Imidazo[1,5-a]pyridine | Atom economical, avoids traditional solvents |
| Catalyst-Free | C-H Amination | Molecular iodine, NaOAc | Imidazo[1,5-a]pyridine | Transition-metal-free, operationally simple |
| Catalyst-Free | Cyclocondensation | Polyphosphoric acid/phosphorous acid | Imidazo[1,5-a]pyridine | Direct access to the core scaffold |
| Recyclable Catalysis | Aminocarbonylation | Immobilized Palladium on SILP | Imidazo[1,2-a]pyridine | Excellent recyclability, low Pd-leaching |
| Scalability | C-H Amination | Molecular iodine, NaOAc | Imidazo[1,5-a]pyridine | Demonstrated on a gram scale |
| Process Optimization | Ritter-type reaction | Bi(OTf)₃, p-TsOH·H₂O | Imidazo[1,5-a]pyridine | High yields through condition optimization |
Reaction Chemistry and Functionalization of 5 Methylimidazo 1,5 a Pyridine 1 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group at the C1 position of the imidazo[1,5-a]pyridine (B1214698) ring is a versatile functional handle for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.
The carbonyl carbon of the aldehyde group in 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not extensively documented, the expected reactivity mirrors that of other heterocyclic aldehydes.
Common nucleophilic addition reactions that this compound is anticipated to undergo include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would lead to the formation of secondary alcohols. The nature of the resulting alcohol is dependent on the specific Grignard reagent employed.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that would add to the carbonyl group to yield secondary alcohols.
Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would convert the aldehyde into an alkene. This reaction is a crucial method for the formation of carbon-carbon double bonds, and its application to heterocyclic aldehydes is well-established. For instance, the Wittig reaction of isothiazole-5-carbaldehyde (B1581984) with methoxymethylenetriphenylphosphorane demonstrates the feasibility of this transformation on a similar heterocyclic system.
These reactions provide synthetic routes to a diverse range of derivatives, enabling the extension of the molecular framework from the C1 position.
Condensation reactions involving the aldehyde group of this compound provide a straightforward method for the synthesis of various derivatives, most notably Schiff bases and hydrazones. These reactions typically proceed by the nucleophilic attack of a primary amine or a hydrazine (B178648) derivative on the carbonyl carbon, followed by the elimination of a water molecule.
Schiff Base Formation: The reaction of this compound with primary amines is expected to yield the corresponding imines, commonly known as Schiff bases. This reaction is generally catalyzed by a small amount of acid. The synthesis of Schiff bases from heterocyclic aldehydes is a common practice in medicinal chemistry for the generation of compounds with a wide array of biological activities. acs.orgresearchgate.net A general scheme for this reaction is as follows:
This compound + R-NH₂ → 5-Methylimidazo[1,5-a]pyridin-1-yl-methylidene-amine + H₂O
Hydrazone Formation: Similarly, the condensation with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) would produce the corresponding hydrazones. nih.govacs.org These derivatives are often crystalline solids with sharp melting points and have been historically used for the characterization of aldehydes and ketones. The general reaction is:
This compound + H₂N-NH-R → 5-Methylimidazo[1,5-a]pyridin-1-yl-methylidene-hydrazine + H₂O
The table below summarizes the expected products from the condensation of this compound with various amines and hydrazines.
| Reagent | Product Type |
| Aniline | Schiff Base |
| p-Toluidine | Schiff Base |
| Hydrazine | Hydrazone |
| Phenylhydrazine | Phenylhydrazone |
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two additional important classes of compounds.
Oxidation: The oxidation of the aldehyde to a carboxylic acid, 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of heterocyclic aldehydes include potassium permanganate (B83412) (KMnO₄), and chromium-based reagents like quinolinium dichromate. dntb.gov.uamdpi.com N-heterocyclic carbene (NHC) catalyzed oxidations also present a mild and efficient method for this transformation. nih.gov
This compound + [O] → 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Reduction: The reduction of the aldehyde group to a primary alcohol, (5-Methylimidazo[1,5-a]pyridin-1-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. More recently, N-heterocyclic carbene boranes in the presence of acetic acid have been shown to be effective for the reduction of aldehydes. rsc.orgrsc.org
This compound + [H] → (5-Methylimidazo[1,5-a]pyridin-1-yl)methanol
The following table outlines common reagents for the oxidation and reduction of the aldehyde group.
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| Oxidation | Quinolinium dichromate | 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (5-Methylimidazo[1,5-a]pyridin-1-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-Methylimidazo[1,5-a]pyridin-1-yl)methanol |
Direct C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the modification of a molecule without the need for pre-functionalized starting materials. For the imidazo[1,5-a]pyridine core, these strategies offer a direct route to introduce new substituents at various positions.
The imidazo[1,5-a]pyridine ring system is electron-rich, making it amenable to electrophilic substitution and other C-H functionalization reactions. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic core. Theoretical and experimental studies have shown that the C1 and C3 positions of the imidazole (B134444) moiety are the most nucleophilic and thus the most reactive sites towards electrophiles.
In the case of this compound, the presence of the electron-withdrawing aldehyde group at the C1 position deactivates this site towards further electrophilic attack. Consequently, C-H functionalization is expected to occur at other positions of the heterocyclic nucleus, with the C3 position being a likely site for reaction. A metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules at the C1 position has been reported, highlighting the reactivity of this site in the unsubstituted system. dntb.gov.ua
In recent years, visible light-induced photocatalysis has emerged as a green and efficient method for C-H functionalization. While much of the research in this area has focused on the isomeric imidazo[1,2-a]pyridine (B132010) system, recent studies have begun to explore the application of these methods to imidazo[1,5-a]pyridines.
A notable example is the visible light-mediated, photocatalyst-free, persulfate-promoted regioselective C-1 thiocyanation of imidazo[1,5-a]pyridines in water. This reaction proceeds under mild conditions and demonstrates the feasibility of using visible light to initiate radical-based C-H functionalization on the imidazo[1,5-a]pyridine core. The proposed mechanism involves the formation of a thiocyanate (B1210189) radical, which then attacks the electron-rich imidazo[1,5-a]pyridine ring.
Given the presence of the aldehyde group at the C1 position in this compound, visible light-induced functionalization would likely be directed to other positions, such as C3 or positions on the pyridine (B92270) ring, depending on the specific reaction conditions and the nature of the radical species generated. The extensive work on the visible-light induced functionalization of imidazo[1,2-a]pyridines suggests a rich potential for similar reactivity to be developed for the imidazo[1,5-a]pyridine scaffold. dntb.gov.ua
Derivatization for Enhanced Chemical Utility
The inherent reactivity of the imidazo[1,5-a]pyridine scaffold, combined with the presence of a reactive carbaldehyde group, allows for a wide range of chemical modifications. These modifications are aimed at creating a diverse library of compounds with potentially enhanced biological activity or novel physicochemical properties.
Introduction of Substituents at Varying Positions
The imidazo[1,5-a]pyridine ring system is amenable to the introduction of a variety of substituents at several positions. While specific studies on this compound are limited, the general reactivity of the parent scaffold provides a strong indication of its functionalization potential.
The aldehyde group at the C1 position is a versatile handle for numerous chemical transformations. Standard aldehyde chemistry can be employed to introduce a wide array of functional groups. For instance, condensation reactions with amines or active methylene compounds can lead to the formation of imines, enamines, or α,β-unsaturated systems, respectively. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.
The imidazo[1,5-a]pyridine core itself can be functionalized through various methods. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. nih.gov For the related imidazo[1,2-a]pyridine system, visible light-induced C-H functionalization has been successfully employed to introduce perfluoroalkyl and other groups. nih.gov Such methodologies could potentially be adapted for the this compound scaffold.
A metal-free approach for methylene insertion between two imidazo[1,5-a]pyridine molecules using formaldehyde (B43269) has also been reported. nih.gov This reaction proceeds via C(sp2)-H functionalization and could be applicable to this compound, potentially at the C3 position, leading to the formation of dimeric structures. nih.gov
The following table summarizes potential derivatization reactions of this compound based on known chemistry of related compounds.
| Reaction Type | Reagents and Conditions | Potential Product |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | C1-aminomethyl derivative |
| Wittig Reaction | Phosphonium ylide | C1-alkenyl derivative |
| Grignard Reaction | Grignard reagent (R-MgBr) | C1-secondary alcohol |
| Oxidation | Oxidizing agent (e.g., KMnO₄) | 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| Knoevenagel Condensation | Active methylene compound, base | C1-substituted alkene |
Formation of Fused and Polycyclic Systems
The planar structure and reactive sites of this compound make it an excellent precursor for the synthesis of more complex, rigid structures such as fused and polycyclic systems. These larger, more elaborate molecules are of significant interest due to their potential for unique biological and photophysical properties.
A notable strategy for forming fused systems involves the intramolecular cyclization of suitably substituted imidazo[1,5-a]pyridines. For example, the introduction of alkenyl or alkynyl groups at the C5-position of the imidazo[1,5-a]pyridine scaffold has been shown to lead to spontaneous 6-endo cyclization, yielding imidazo[2,1,5-de]quinolizines. nih.gov The carbaldehyde group of this compound can be readily converted into such unsaturated moieties through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, thus providing a pathway to these novel fused systems.
Furthermore, the aldehyde functionality can participate in condensation reactions with various binucleophiles to construct new rings. For instance, reaction with a hydrazine derivative could lead to the formation of a fused pyridazine (B1198779) ring. While not directly demonstrated on this specific molecule, the synthesis of thiazolidines and spirothiazolidines from a hydrazone derivative of the related 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide showcases the potential for the aldehyde group to be a key player in building fused heterocyclic systems. researchgate.netnih.gov
The table below outlines potential strategies for the synthesis of fused systems starting from this compound.
| Fused System | Synthetic Strategy | Key Intermediates |
| Imidazo[2,1,5-de]quinolizine | Intramolecular cyclization | 5-alkenyl/alkynyl-imidazo[1,5-a]pyridine |
| Pyridazino[4,5-b]imidazo[1,5-a]pyridine | Condensation with hydrazine | Hydrazone derivative |
| Pyrrolo[1,2-a]imidazo[1,5-a]pyridine | Paal-Knorr type reaction | 1,4-dicarbonyl derivative |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through various experiments, it is possible to map out the carbon-hydrogen framework and deduce the electronic environment of the nuclei.
The synthesis of substituted imidazo[1,5-a]pyridines can potentially yield different regioisomers. For instance, formylation of 5-methylimidazo[1,5-a]pyridine (B1314994) could theoretically occur at different positions on the heterocyclic ring. Advanced NMR techniques, including 1D ¹H NMR and 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for distinguishing between these isomers.
In ¹H NMR, the precise chemical shifts and coupling constants (J-values) of the protons on the pyridine (B92270) and imidazole (B134444) rings create a unique fingerprint for each regioisomer. The spatial proximity between the aldehyde proton and the protons on the heterocyclic core can be confirmed using 2D NOESY, which detects through-space correlations between protons that are close to each other, thereby confirming the substitution pattern. nih.gov While 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde itself is achiral, NMR is a powerful tool for analyzing stereoisomers (enantiomers and diastereomers) in chiral derivatives. nih.govresearchgate.net For chiral compounds, the formation of diastereomeric pairs can be identified by the appearance of distinct sets of NMR signals. nih.gov
Table 1: Representative ¹H NMR Data for an Imidazo[1,5-a]pyridine (B1214698) Derivative
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.33 | s (singlet) | - |
| H-5 | 8.27 | d (doublet) | 7.0 |
| H-6 | 6.57 | t (triplet) | 6.9 |
| H-8 | 7.70 | d (doublet) | 9.0 |
Note: Data is illustrative for a related imidazo[1,5-a]pyridine structure and serves as an example of expected patterns. researchgate.net
¹³C NMR spectroscopy provides direct insight into the electronic environment of the carbon atoms within the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electron density around it. For this compound, the ¹³C NMR spectrum would display distinct signals for the methyl group, the aldehyde carbonyl carbon, and the carbons of the fused aromatic rings. spectrabase.com
The carbonyl carbon (C=O) of the carbaldehyde group is particularly diagnostic, typically appearing significantly downfield (in the range of 180-195 ppm). The chemical shifts of the carbons within the imidazo[1,5-a]pyridine core reflect the electron-donating effect of the methyl group and the electron-withdrawing nature of the aldehyde substituent, providing a detailed map of the molecule's electronic landscape. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details.
For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the fused imidazo[1,5-a]pyridine ring system. researchgate.net It would also reveal the conformation of the carbaldehyde group relative to the ring, defined by the torsion angle between the aldehyde and the imidazole ring. researchgate.net While the target compound is achiral, in cases of chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.gov
Table 2: Example Crystallographic Data for a Related Imidazo[1,2-a]pyridine (B132010) Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
Note: Data from a representative heterocyclic compound to illustrate typical parameters. nih.gov
High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous assignment of a molecular formula. nih.gov
For this compound, the expected molecular formula is C₉H₈N₂O. chemcd.com HRMS can confirm this by providing an experimental mass that matches the theoretical exact mass (monoisotopic mass: 160.0637 Da) to within a few parts per million (ppm). This level of accuracy distinguishes the target compound from other potential molecules with the same nominal mass. uni.lu Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation based on the characteristic fragmentation pattern. While HRMS confirms the identity of the main component, its purity is often assessed using a hyphenated technique like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which separates impurities before mass analysis. jk-sci.com
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Theoretical Exact Mass [M] | 160.06366 Da |
| Predicted [M+H]⁺ | 161.07094 Da |
| Predicted [M+Na]⁺ | 183.05288 Da |
Note: Predicted m/z values for common adducts are based on data for a closely related isomer. uni.lu
Despite a comprehensive search for scientific literature, no specific experimental or computational FT-IR (Fourier-transform infrared) spectroscopic data for the compound This compound could be located. Research articles detailing the vibrational analysis of this particular molecule, which would be necessary to provide a detailed characterization of its functional groups and chemical bonds, are not available in the public domain.
Therefore, the requested section on "," specifically subsection "4.4. Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization," including detailed research findings and data tables, cannot be generated at this time.
Computational and Theoretical Studies on 5 Methylimidazo 1,5 a Pyridine 1 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT methods have been employed to elucidate geometric and electronic features. uctm.eduresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For imidazo[1,5-a]pyridine derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
The core imidazo[1,5-a]pyridine ring system is inherently planar. researchgate.net The addition of the 5-methyl and 1-carbaldehyde groups introduces specific structural characteristics. The methyl group at the C5 position is expected to have minimal impact on the planarity of the fused ring system. The carbaldehyde group at the C1 position, however, presents the possibility of different rotational conformations (rotamers) around the C1-C(aldehyde) single bond.
Computational studies on similar heterocyclic aldehydes analyze the potential energy surface to identify the most stable orientation of the aldehyde group relative to the ring. Typically, the conformation where the carbonyl oxygen is oriented to minimize steric hindrance and maximize favorable electronic interactions is preferred. For 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde, the planar conformation with the aldehyde group lying in the same plane as the bicyclic system is expected to be the most stable.
Table 1: Representative Optimized Geometrical Parameters for Imidazo[4,5-b]pyridine Derivatives (DFT/B3LYP/6-31G(d,p)) (Note: Data is for a related imidazopyridine scaffold to illustrate typical bond lengths and angles.)
| Parameter | Bond | Length (Å) / Angle (°) |
| Bond Length | C-N (imidazole) | ~1.32 - 1.39 |
| C-C (imidazole) | ~1.37 | |
| C-N (pyridine) | ~1.33 - 1.38 | |
| C-C (pyridine) | ~1.37 - 1.41 | |
| C=O (aldehyde) | ~1.21 | |
| C-H (aldehyde) | ~1.11 | |
| Bond Angle | C-N-C (imidazole) | ~107 - 110 |
| N-C-N (imidazole) | ~111 | |
| C-C-C (pyridine) | ~118 - 121 | |
| C-C=O (aldehyde) | ~125 |
This interactive table provides expected ranges for geometric parameters based on DFT calculations of similar structures. uctm.edu
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org
For imidazo[1,5-a]pyridine derivatives, DFT calculations show that the HOMO is typically a π-orbital distributed across the fused ring system. The LUMO is also a π*-orbital, similarly delocalized. researchgate.netnih.gov
HOMO: The presence of the electron-donating methyl group at C5 would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted parent compound.
LUMO: The electron-withdrawing carbaldehyde group at C1 is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
HOMO-LUMO Gap: The combined effect of the donor (methyl) and acceptor (carbaldehyde) groups generally leads to a smaller HOMO-LUMO gap. A smaller gap suggests higher reactivity and indicates that the molecule can be more easily electronically excited. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyridine (B132010) System
| Orbital | Energy (eV) | Description |
| HOMO | -6.20 | Electron Donor Capability |
| LUMO | -1.85 | Electron Acceptor Capability |
| Energy Gap (ΔE) | 4.35 | Chemical Reactivity Indicator |
This interactive table shows representative FMO data for a related scaffold. The specific values for this compound would be influenced by its unique substitution pattern.
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. proteopedia.orgresearchgate.net
For this compound, an MEP map would reveal:
Most Negative Region: The most significant region of negative electrostatic potential would be located around the carbonyl oxygen atom of the carbaldehyde group due to the presence of lone pair electrons and its high electronegativity. This is the primary site for protonation and electrophilic attack.
Other Negative Regions: A lesser negative potential would be associated with the nitrogen atom (N4) in the pyridine (B92270) ring, which is another potential site for electrophilic interaction.
Positive Regions: Positive potential would be concentrated around the hydrogen atoms, particularly the aldehyde hydrogen and the hydrogens on the pyridine ring. The carbonyl carbon atom would also exhibit a significant degree of positive potential, making it the primary site for nucleophilic attack.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. acs.org By analyzing critical points in the electron density, QTAIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. acs.org Reduced Density Gradient (RDG) analysis is a related technique that helps visualize and identify non-covalent interactions. tandfonline.com
Bond Critical Points (BCPs): QTAIM analysis would identify BCPs between all covalently bonded atoms, with the properties of these BCPs (e.g., electron density and its Laplacian) confirming the covalent nature of the C-C, C-H, C-N, and C=O bonds.
Non-Covalent Interactions: RDG analysis would be particularly useful for identifying weak intramolecular interactions, such as potential hydrogen bonds or steric repulsions involving the aldehyde and methyl groups with adjacent ring hydrogens. This can help rationalize the preferred conformation of the molecule.
Mechanistic Investigations of Reactions
Theoretical studies are instrumental in elucidating reaction mechanisms. For this compound, the primary reactive sites are the C1 and C3 positions of the imidazole (B134444) ring and the carbonyl group of the carbaldehyde.
Studies on the parent imidazo[1,5-a]pyridine show that the C1 and C3 positions are susceptible to nucleophilic attack. researchgate.net For example, the reaction with ninhydrin (B49086) results in nucleophilic addition at these sites. The presence of the carbaldehyde at C1 would deactivate this position towards further nucleophilic attack but would not prevent reactions at C3.
The most significant reaction pathway for this molecule involves the carbaldehyde group itself. The carbonyl carbon is highly electrophilic and is a prime target for nucleophiles. Mechanistic investigations would focus on reactions such as:
Nucleophilic Addition: The addition of nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to the carbonyl carbon, followed by protonation to yield a secondary alcohol.
Condensation Reactions: Reactions with amines or related compounds to form imines (Schiff bases), or with active methylene (B1212753) compounds in aldol-type condensations.
Computational modeling of these reactions would involve locating the transition state structures to calculate activation energies, thereby predicting the feasibility and regioselectivity of different reaction pathways. Studies on related systems, such as the three-component reactions of imidazo[1,5-a]pyridine carbenes with aldehydes, demonstrate the complex cascade of nucleophilic addition and cycloaddition steps that this scaffold can undergo. nih.gov
Prediction of Chemical Properties and Reactivity Profiles
The computational data gathered from DFT studies allows for a comprehensive prediction of the chemical reactivity of this compound.
General Reactivity: The HOMO-LUMO gap, narrowed by the push-pull effect of the methyl and carbaldehyde substituents, indicates that the molecule is more reactive than the unsubstituted imidazo[1,5-a]pyridine.
Nucleophilic/Basicity Profile: The HOMO's energy and distribution, along with the negative regions on the MEP map (carbonyl oxygen and ring nitrogen), determine the molecule's behavior as a nucleophile or base. The carbonyl oxygen is the most likely site of protonation. nih.gov
Electrophilic Profile: The LUMO's energy and distribution, combined with the positive regions on the MEP map (carbonyl carbon), highlight the molecule's electrophilic character. The carbonyl carbon is the most susceptible site for nucleophilic attack.
Site Selectivity: Computational models can predict the selectivity of reactions where multiple sites are available. For instance, in electrophilic aromatic substitution on the pyridine ring, the directing effects of the fused imidazole ring and the methyl group would be computationally predictable.
Electronic Structure Analysis and π-Accepting Character
Detailed computational and theoretical studies focusing specifically on the electronic structure and π-accepting character of this compound are not extensively available in the current scientific literature. However, analysis of the broader class of imidazo[1,5-a]pyridine derivatives provides a foundation for understanding the electronic properties of this specific compound.
In the case of this compound, two key substituents modulate the electronic structure:
5-Methyl Group: The methyl group at the 5-position is an electron-donating group through an inductive effect. This is expected to increase the electron density of the pyridine ring portion of the heterocyclic system.
1-Carbaldehyde Group: The carbaldehyde (aldehyde) group at the 1-position is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. This group will decrease the electron density in the imidazole portion of the ring system.
The presence of the electron-withdrawing carbaldehyde group is anticipated to impart significant π-accepting character to the molecule. This is a common feature in related heterocyclic systems. For instance, computational studies on different derivatives, such as imidazo[1,5-a]pyridin-3-ylidenes, have revealed a strong π-accepting character. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations on these related compounds have identified a hybrid accepting orbital, which is a combination of a vacant p-orbital of a carbene and a π* orbital of the pyridine ring, leading to this enhanced π-accepting ability. rsc.orgresearchgate.net While this compound is not a carbene, the presence of the π-system in the carbaldehyde group conjugated with the heterocyclic core would similarly provide a low-lying unoccupied molecular orbital, facilitating the acceptance of electron density.
In some donor-π-acceptor systems incorporating this core, the imidazo[1,5-a]pyridine ring has been shown to be part of the Highest Occupied Molecular Orbital (HOMO), indicating its capacity to act as an electron-rich, nucleophilic component. rsc.org However, the strong electron-withdrawing nature of the 1-carbaldehyde group in the target molecule would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electrophilic and π-accepting properties.
Due to the lack of specific theoretical studies on this compound, quantitative data on its electronic structure, such as molecular orbital energies and electron distribution, are not available. Therefore, data tables detailing these properties cannot be presented.
Applications of 5 Methylimidazo 1,5 a Pyridine 1 Carbaldehyde in Advanced Chemical Fields
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The unique arrangement of nitrogen atoms and the fused ring system, combined with the reactivity of the aldehyde functional group, positions 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde and its structural analogues as powerful intermediates in the synthesis of elaborate organic molecules.
Construction of Biologically Relevant Scaffolds
The imidazo[1,5-a]pyridine (B1214698) nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals. rsc.org Its derivatives have demonstrated a wide array of pharmacological activities. This core is found in natural alkaloids isolated from marine sponges, such as cribrostatin 6, and forms the structural basis for potent synthetic compounds like the antitumor agent C 1311, which inhibits topoisomerase II, and the cytotoxic immunosuppressant pirmagrel. beilstein-journals.org
Researchers have successfully synthesized hybrid molecules combining the imidazo[1,5-a]pyridine scaffold with other pharmacophores, such as benzimidazole, to create potent cytotoxic agents against various human tumor cell lines. rsc.org These hybrid compounds have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase, with molecular docking studies suggesting they interact with the colchicine (B1669291) binding site of tubulin. rsc.org The versatility of the scaffold allows for such molecular elaborations, where the aldehyde group of a compound like this compound can serve as a key chemical handle for linking different molecular fragments.
| Compound Class/Name | Biological Activity | Source/Origin |
|---|---|---|
| Cribrostatin 6 | Natural Alkaloid | Marine Sponge beilstein-journals.org |
| C 1311 | Antitumor Agent (Topoisomerase II Inhibitor) | Synthetic beilstein-journals.org |
| Pirmagrel | Cytotoxic Immunosuppressant | Synthetic beilstein-journals.org |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Anticancer (Tubulin Polymerization Inhibitors) | Synthetic rsc.org |
Precursor for Diverse Heterocyclic Systems
The imidazo[1,5-a]pyridine scaffold is not only a pharmacophore itself but also a precursor for constructing more complex, π-extended heterocyclic systems. nih.gov The synthetic accessibility of this core is well-established, with numerous methods available, including cyclocondensation, cycloaddition, and transannulation reactions. rsc.org
The aldehyde functionality, as present in this compound, is a versatile reactive site. For instance, copper(I)-catalyzed transannulation reactions involving N-heteroaryl aldehydes and alkylamines provide a direct route to multifunctionalized imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, the introduction of alkenyl or alkynyl groups onto the scaffold can trigger spontaneous cyclization events, leading to the formation of novel, redox-active imidazo[2,1,5-de]quinolizines. nih.gov This highlights the potential of the core structure to serve as a template for building diverse and electronically unique heterocyclic frameworks.
Development of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. The imidazo[1,5-a]pyridine framework provides a robust and tunable platform for designing novel NHC ligands with unique electronic and steric properties.
Synthesis of Imidazo[1,5-a]pyridinium Salts
The direct precursors to NHCs are the corresponding imidazolium (B1220033) salts. A highly efficient, single-step, three-component coupling reaction has been developed to synthesize imidazo[1,5-a]pyridinium salts. organic-chemistry.org This reaction utilizes substituted picolinaldehydes, amines, and formaldehyde (B43269), proceeding under mild conditions to produce the desired salts in high yields. organic-chemistry.orgorganic-chemistry.org This methodology is significant as it allows for the incorporation of a wide variety of functional groups and even chiral substituents, enabling the creation of a diverse library of NHC precursors. organic-chemistry.org
The versatility of this synthesis extends to the creation of multidentate NHC ligands through the use of polyamines, which can lead to the formation of bis- and tris-NHC precursors. organic-chemistry.org The imidazo[1,5-a]pyridine backbone is thus a key element in generating these advanced ligand scaffolds.
Application in Homogeneous and Heterogeneous Catalysis
NHCs derived from the imidazo[1,5-a]pyridine core are valuable ligands for catalysis. nih.gov These NHCs, specifically imidazo[1,5-a]pyridin-3-ylidenes, function as L-shaped ligands that possess strong σ-donor characteristics typical of imidazole-based NHCs, but with enhanced π-accepting capabilities. organic-chemistry.orgbeilstein-journals.orgrsc.org This unique electronic profile is due to the presence of a hybrid accepting orbital formed from the carbene's vacant p-orbital and the pyridine (B92270) ring's π* orbital. rsc.org
The strong π-accepting nature of these ligands has been demonstrated through the analysis of their rhodium complexes and was successfully applied in the rhodium-catalyzed polymerization of phenylacetylene. rsc.org Metal-NHC complexes involving elements like palladium, copper, silver, and gold have shown broad utility in catalysis and have also been investigated for their potent antitumor activities, often surpassing that of traditional agents like cisplatin. ucd.ie
| Reaction Type | Reactants | Product | Significance/Application |
|---|---|---|---|
| Three-Component Coupling | Substituted Picolinaldehydes, Amines, Formaldehyde | Imidazo[1,5-a]pyridinium Salts | Efficient synthesis of NHC precursors organic-chemistry.orgorganic-chemistry.org |
| Deprotonation of Salts | Imidazo[1,5-a]pyridinium Salts | Imidazo[1,5-a]pyridin-3-ylidenes (NHCs) | Formation of π-accepting carbene ligands rsc.org |
| Intramolecular Cyclization | C5-alkenyl/alkynyl Imidazo[1,5-a]pyridines | Imidazo[2,1,5-de]quinolizines | Access to novel π-extended heterocyclic systems nih.gov |
| Metal Complexation | Imidazo[1,5-a]pyridine-based NHCs + Metal Precursor | Metal-NHC Complexes (e.g., Rh, Pd, Au) | Homogeneous catalysis, antitumor agents rsc.orgucd.ie |
Contributions to Materials Science
The unique chemical structure, optical behaviors, and versatility of imidazo[1,5-a]pyridine derivatives make them highly attractive for applications in materials science. researchgate.netrsc.org This class of heterocycles holds significant potential in the development of optoelectronic devices, chemical sensors, and emitters for advanced imaging techniques like confocal microscopy. rsc.org
Imidazo[1,5-a]pyridines are promising fluorophores, often characterized by high photoluminescent quantum yields and large Stokes shifts. tum.de Their derivatives have been used to build both small molecules and organometallic complexes. tum.de For example, the synthesis of pyridylimidazo[1,5-a]pyridines and their subsequent quaternization to form pyridinium (B92312) salts have been studied to fine-tune their optical properties. tum.de The introduction of a positive charge in these salts was found to be crucial for preventing aggregation in polymeric films, an important consideration for creating advanced materials. tum.de Furthermore, imidazo[1,5-a]pyridine-based NHC precursors have been used to construct supramolecular assemblies, such as organometallic cylinders, which have applications in molecular recognition. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways and Methodological Enhancements
Future synthetic research should prioritize the development of more efficient, scalable, and environmentally benign routes to 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde. While various methods exist for constructing the core imidazo[1,5-a]pyridine (B1214698) ring system, such as the cyclocondensation of 2-(aminomethyl)pyridines, new strategies could offer significant advantages. beilstein-journals.orgrsc.org
One promising avenue is the exploration of one-pot, multi-component reactions that could assemble the molecule from simple, readily available starting materials in a single step. researchgate.net Such an approach would improve atom economy and reduce waste. Additionally, leveraging transition-metal catalysis could open up new reaction pathways, potentially enabling milder reaction conditions and greater functional group tolerance. frontiersin.org The development of catalytic systems that allow for the direct and selective introduction of the methyl and carbaldehyde groups onto a pre-formed imidazo[1,5-a]pyridine nucleus is another area ripe for investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-component Reactions | Increased efficiency, reduced waste, simplified procedures. | Identification of suitable starting materials and catalysts. |
| Transition-Metal Catalysis | Milder reaction conditions, enhanced selectivity, broader substrate scope. | Development of novel catalysts and cross-coupling strategies. |
| C-H Activation/Functionalization | Direct installation of functional groups, improved atom economy. | Regioselective functionalization of the imidazo[1,5-a]pyridine core. |
| Flow Chemistry | Improved scalability, safety, and process control. | Adaptation of existing batch syntheses to continuous flow systems. |
Advanced Functionalization for Tailored Properties
The existing methyl and carbaldehyde groups on this compound serve as valuable handles for further molecular elaboration. Future research should focus on exploiting these and other positions on the heterocyclic core to synthesize a library of derivatives with tailored properties.
The aldehyde functionality is particularly versatile, allowing for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These modifications can be used to introduce new pharmacophores or ligating moieties. Furthermore, recent advances in C-H functionalization offer the potential to directly introduce substituents at various positions on the pyridine (B92270) and imidazole (B134444) rings, a strategy that has been successfully applied to other imidazopyridine isomers. nih.govnih.gov This would enable the systematic exploration of structure-activity relationships.
Deeper Mechanistic Understanding Through Computational and Experimental Synergy
A synergistic approach combining computational modeling and experimental studies will be crucial for accelerating the development of this compound derivatives. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net
Computational studies can be employed to:
Predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic functionalization strategies.
Model the interaction of the molecule with biological targets or metallic ions, aiding in the design of new drugs or sensors.
Simulate spectroscopic data (e.g., NMR, UV-Vis) to aid in the characterization of new derivatives.
These theoretical predictions can then be validated through targeted experiments, creating a feedback loop that refines both the computational models and the synthetic efforts.
Expansion into Emerging Application Areas
The unique electronic and structural features of the imidazo[1,5-a]pyridine scaffold suggest that this compound could find applications in a variety of emerging fields. nih.govresearchgate.net Nitrogen-containing heterocycles are known to be privileged structures in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.commsesupplies.com
Potential application areas to be explored include:
Optoelectronic Materials: Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties. mdpi.com The specific substitution pattern of this compound could be tuned to develop novel fluorophores for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Coordination Chemistry: The nitrogen atoms in the imidazo[1,5-a]pyridine core can act as ligands for metal ions. ukzn.ac.za This opens up the possibility of developing new catalysts, sensors, or imaging agents.
Medicinal Chemistry: The broader imidazo[1,2-a]pyridine (B132010) class exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Future research could explore the potential of this compound and its derivatives as therapeutic agents.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and technologies.
Q & A
Q. What are the optimized synthetic routes for 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde?
The compound is commonly synthesized via Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3). Key steps include:
- Reaction Conditions : Stirring imidazo[1,5-a]pyridine derivatives with Vilsmeier-Haack reagent in an ice bath, followed by heating (80°C for 2 hours) to introduce the aldehyde group .
- Yield Optimization : Yields vary (50–75%) depending on substituents and reaction purity. For example, iodine-catalyzed reactions in 1,2-dichloroethane at 110°C for 12 hours improve regioselectivity in related imidazo[1,5-a]pyridine derivatives .
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack | DMF-POCl3 | None | 80°C | ~70% | |
| Iodine catalysis | I2 | 1,2-Dichloroethane | 110°C | 62.8% |
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 1.4° between imidazole and pyridine rings in analogs) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies aldehyde protons (δ ~9.8–10.2 ppm) and methyl group coupling.
- IR : Aldehyde C=O stretch at ~1720 cm<sup>-1</sup> .
- Hydrogen Bonding : Intermolecular C–H⋯O/N interactions stabilize crystal packing .
Q. What are the common functionalization reactions for this carbaldehyde?
- Nucleophilic Additions : Reacts with hydrazines to form hydrazones for bioactivity screening .
- Oxidation/Reduction :
- Aldehyde → Carboxylic acid via KMnO4.
- Aldehyde → Alcohol via NaBH4 or LiAlH4.
Advanced Research Questions
Q. How can enantioselective hydrogenation be applied to derivatives of this compound?
- Catalytic Systems : Ru–NHC complexes enable asymmetric hydrogenation of imidazo[1,5-a]pyridines. For example:
- Substrate : 5-Methylimidazo[1,2-a]pyridine derivatives.
- Conditions : H2 (50 bar), [Ru(η<sup>3</sup>-methallyl)2(cod)]/chiral ligand (L25), RT, 24 hours.
- Outcome : High enantiomeric excess (ee >90%) for reduced analogs .
Q. How do researchers analyze enzyme inhibition kinetics using this compound?
- Kinetic Assays :
- Dixon Plots : Determine inhibition constants (Ki) for papain or similar enzymes .
- Lineweaver-Burk Analysis : Classify inhibition type (competitive/uncompetitive).
Q. What strategies resolve contradictions in reported reaction yields or selectivity?
- Case Study : Discrepancies in formylation yields (e.g., 52.6% vs. 75%) arise from:
- Catalyst Purity : Iodine vs. metal-free conditions .
- Solvent Effects : Polar aprotic solvents (DMF) vs. chlorinated solvents (1,2-dichloroethane) .
- Mitigation : Use <sup>13</sup>C NMR reaction monitoring to track intermediate formation .
Methodological Guidance
Q. What computational tools assist in predicting bioactivity?
- Molecular Docking : Software like AutoDock Vina models interactions with HIF-1α or FXa enzymes, leveraging the compound’s fused-ring planar structure .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro) with cytotoxicity (IC50) .
Q. How to design analogs for improved pharmacokinetic properties?
- Structural Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., Cl) to enhance membrane permeability.
- Solubility : Add polar groups (e.g., –COOH) at the pyridine ring .
- In Vivo Testing : Use HPLC-MS to quantify plasma stability and metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
